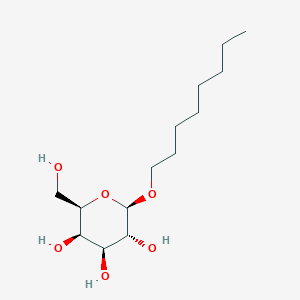
Octyl Beta-D-Galactopyranoside
Descripción general
Descripción
Octyl Beta-D-Galactopyranoside is a non-ionic detergent . It is frequently used to solubilize integral membrane proteins . It is particularly useful because it generally does not denature the protein and can be easily removed .
Synthesis Analysis
A series of alkyl β-d-galactopyranosides were prepared by the trichloroacetimidate method with d-galactose and alcohols with different chain lengths as raw materials . The capabilities of lipid-based systems improve when they combine with polymers, proteins, and sugars .
Molecular Structure Analysis
The molecular structure of Octyl Beta-D-Galactopyranoside is C14H28O6 . Its molecular weight is 292.37 .
Chemical Reactions Analysis
Octyl Beta-D-Galactopyranoside combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . It has been documented that the capabilities of lipid-based systems improve when they combine with polymers, proteins, and sugars .
Physical And Chemical Properties Analysis
Octyl Beta-D-Galactopyranoside is soluble in water and ethanol . The solubility decreases with increasing alkyl chain length . It is thermally stable up to 270 °C . It shows the distinctive optical texture of a thermotropic liquid crystal smectic A type phase .
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Octyl Beta-D-Galactopyranoside (OGP) has been investigated for its potential in drug delivery systems . It has been used in the creation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and OGP . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .
Thermal and Morphological Study
OGP has been used in thermal and morphological studies of hybrid liposomes . The study found that OGP combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .
Stability of Lipid Vesicles
Lipid vesicles containing OGP at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage . This suggests that OGP can contribute to the stability of lipid vesicles, which is crucial for their potential use in drug delivery .
Protein-Membrane Research
OGP is a representative sugar-based alkyl glucopyranoside surfactant commonly used in protein–membrane research and biochemistry . It has been proposed as a promoter for hydrate-based technologies .
Synthesis of Alkyl β-d-Galactopyranosides
OGP can be synthesized using the trichloroacetimidate method with D-galactose and alcohols with different chain lengths as raw materials . This method has been used to prepare a series of n-alkyl β-d-galactopyranosides .
Thermotropic Liquid Crystalline Properties
Alkyl β-d-galactopyranosides, including OGP, show the distinctive optical texture of a thermotropic liquid crystal smectic A type phase . This property could have potential applications in various fields, including materials science and nanotechnology .
ELISA Applications
Octyl Beta-D-Galactopyranoside is the preferred colorimetric substrate for ELISA applications involving beta-galactosidase (b-Gal) as the reporter enzyme . This makes it a valuable tool in biochemistry and molecular biology research .
Mecanismo De Acción
Target of Action
Octyl Beta-D-Galactopyranoside primarily targets Aquaporin Z in Escherichia coli (strain K12) . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for maintaining water homeostasis in cells.
Mode of Action
It is known that octyl beta-d-galactopyranoside is a non-ionic detergent , which can interact with membrane proteins, potentially altering their structure and function.
Result of Action
Octyl Beta-D-Galactopyranoside has been found to completely inhibit cavitation-induced cell lysis in vitro . This suggests that it may have protective effects on cell membranes, potentially by stabilizing them or altering their permeability.
Action Environment
The action of Octyl Beta-D-Galactopyranoside can be influenced by environmental factors. For instance, its ability to inhibit cavitation-induced cell lysis was observed under specific conditions of ultrasonic exposure
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-MBJXGIAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl Beta-D-Galactopyranoside | |
CAS RN |
40427-75-6 | |
| Record name | N-Octyl β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




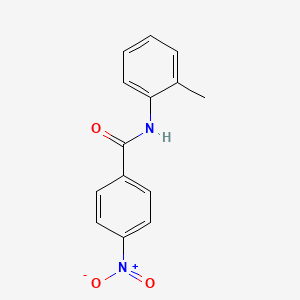
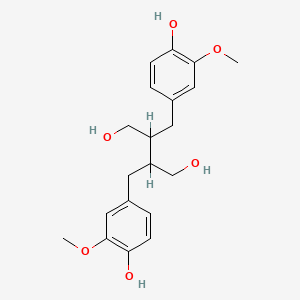
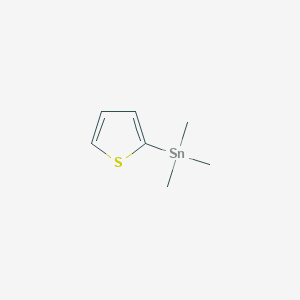
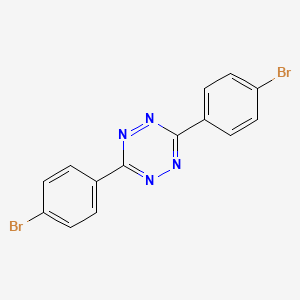
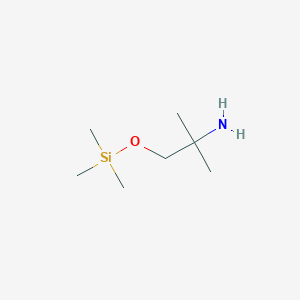

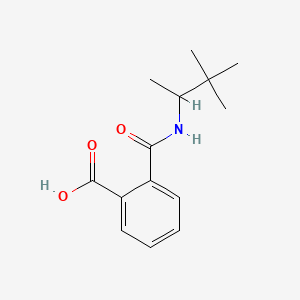



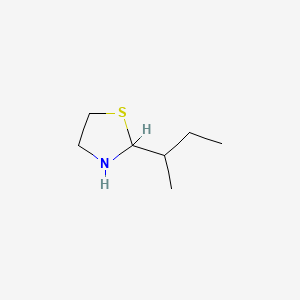
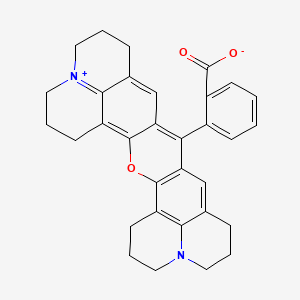
![2,3-Dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3342933.png)